molecular formula C16H23N5O3 B4044189 [1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol

[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B4044189
M. Wt: 333.39 g/mol
InChI Key: NYKZNBORWXZUDR-UHFFFAOYSA-N
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Description

[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18008961 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with imidazole, piperidine, and methanol components have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrated the compound's crystal class and highlighted its potential for further chemical applications (Girish et al., 2008).
  • Another study focused on the synthesis and molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, revealing insights into its crystal system and potential for hydrogen bond formation (Naveen et al., 2015).

Methanol-based Applications

  • Research on methanol as a building block in the chemical industry has highlighted its role in synthesizing complex chemical structures and its potential as a clean-burning fuel. The conversion of CO2 to methanol is particularly noted for its ability to reduce CO2 emissions and serve as an energy carrier for hydrogen storage (Dalena et al., 2018).
  • The utilization of methanol in organic synthesis, showcasing its role as both a C1 synthon and H2 source, has been explored. This includes the N-methylation of amines using RuCl3 as a catalyst, highlighting methanol's versatility in chemical reactions (Sarki et al., 2021).

Biotechnological and Biochemical Applications

  • The potential of methylotrophic bacteria in developing bioprocesses based on methanol as an alternative carbon source has been discussed, emphasizing the economic competitiveness of such bioprocesses (Schrader et al., 2009).
  • Research on the detoxification of methanol in Drosophila melanogaster adults has provided insights into the enzymes involved in methanol metabolism, revealing differences in methanol metabolism between larvae and adults (Wang et al., 2013).

Properties

IUPAC Name

[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-11(2)15-7-14(18-24-15)16(23)20-5-3-12(4-6-20)8-21-9-13(10-22)17-19-21/h7,9,11-12,22H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZNBORWXZUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=C(N=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 3
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 4
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol

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